molecular formula C11H13BrN2 B2891640 6-Bromogramine CAS No. 59609-63-1

6-Bromogramine

Cat. No.: B2891640
CAS No.: 59609-63-1
M. Wt: 253.143
InChI Key: CKUNQRCQLWHINE-UHFFFAOYSA-N
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Description

6-Bromogramine, also known as (6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine, is a brominated derivative of gramine. This compound is characterized by the presence of a bromine atom at the sixth position of the indole ring. It is a member of the indole alkaloid family and has been isolated from marine organisms such as the hydroid Abietinaria abietina .

Biochemical Analysis

Biochemical Properties

It has been found to activate NF-κB-dependent transcriptional activity in certain cell types . This suggests that 6-Bromogramine may interact with enzymes, proteins, and other biomolecules involved in the NF-κB signaling pathway.

Cellular Effects

This compound appears to have significant effects on cellular processes. It has been shown to activate NF-κB-dependent transcriptional activity in JB6 Cl 41 cells . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its ability to activate NF-κB-dependent transcription suggests that it may interact with biomolecules involved in this pathway . This could involve binding interactions with these biomolecules, potentially leading to enzyme activation or inhibition, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromogramine can be synthesized through various methods. One common approach involves the bromination of gramine. The process typically includes the following steps:

    Bromination of Gramine: Gramine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromogramine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.

Major Products Formed:

    Substitution: Formation of various substituted indole derivatives.

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

Scientific Research Applications

6-Bromogramine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific bromination pattern and its ability to selectively activate NF-κB-dependent transcriptional activity. This makes it a valuable compound for studying the regulation of immune and inflammatory responses.

Properties

IUPAC Name

1-(6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUNQRCQLWHINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromoindole (7.18 g, 36.6 mmol) in CH2Cl2 (140 mL) was added N,N-dimethylmethylene ammonium chloride (5.48 g, 58.6 mmol, 1.60 eq.) in one portion and the resultant mixture was stirred at rt for 2 h under N2. Water (150 mL) and 1M NaOH (62 mL, 62 mmol) were added, and the reaction mixture was extracted with EtOAc (300 mL). The organic layer was washed with aqueous saturated NaCl and dried (MgSO4). The solvent was removed in vacuo to give 9.29 g (100%) of the title compound.
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
N,N-dimethylmethylene ammonium chloride
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
62 mL
Type
reactant
Reaction Step Three
Yield
100%

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